molecular formula C16H20N2O2 B2646431 N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2197633-80-8

N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2646431
CAS No.: 2197633-80-8
M. Wt: 272.348
InChI Key: GRDNDJWARJUYAG-UHFFFAOYSA-N
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Description

N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide typically involves the reaction of 2-benzylazetidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Methylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
  • N-[3-(2-Phenylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
  • N-[3-(2-Ethylazetidin-1-yl)-3-oxopropyl]prop-2-enamide

Uniqueness

N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs .

Properties

IUPAC Name

N-[3-(2-benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-10-8-16(20)18-11-9-14(18)12-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNDJWARJUYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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